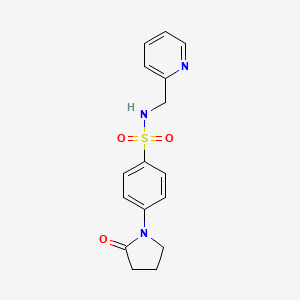![molecular formula C14H14N4O4S2 B4671452 N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4671452.png)
N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide
Descripción general
Descripción
N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as MNAC, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. MNAC is a small molecule that has shown promise in a variety of research fields, including cancer research, neuroscience, and drug discovery.
Aplicaciones Científicas De Investigación
N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
This compound has also been studied for its potential applications in neuroscience research. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have neuroprotective effects in models of Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is thought that this compound works by inhibiting the activity of certain enzymes, such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a role in cancer cell growth and invasion, as well as in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of carbonic anhydrase, which is important for the growth and survival of cancer cells. In addition, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
In models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects. This compound has been shown to reduce oxidative stress and inflammation, which are thought to play a role in the development of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. In addition, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of this compound in various experimental models.
Direcciones Futuras
There are a number of future directions for research on N-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide. One area of research is in cancer therapy. This compound has shown promise in inhibiting the growth of cancer cells and inducing apoptosis. Further research is needed to determine the optimal dosage and administration of this compound in cancer therapy.
Another area of research is in neuroscience. This compound has been shown to improve cognitive function and have neuroprotective effects in animal models of neurodegenerative diseases. Further research is needed to determine the potential applications of this compound in the treatment of these diseases.
In addition, more research is needed to fully understand the mechanism of action of this compound. This will help to identify new potential applications for this compound in scientific research.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has shown promise in a variety of scientific research fields. This compound has been studied for its potential applications in cancer research, neuroscience, and drug discovery. This compound has been shown to inhibit the growth of cancer cells, improve cognitive function, and have neuroprotective effects. While more research is needed to fully understand the mechanism of action of this compound, it has the potential to be a valuable tool in scientific research.
Propiedades
IUPAC Name |
1-[4-(methylsulfamoyl)phenyl]-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-15-24(21,22)13-7-5-10(6-8-13)16-14(23)17-11-3-2-4-12(9-11)18(19)20/h2-9,15H,1H3,(H2,16,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQBGPWUPBZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4671369.png)

![4-{[3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4671389.png)

![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4671400.png)

![N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-3-methylbenzamide](/img/structure/B4671409.png)
![2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B4671411.png)

![4-[(4-chlorophenoxy)carbonyl]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4671421.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4671438.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B4671440.png)
![N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide](/img/structure/B4671458.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4671469.png)
